molecular formula C15H30O B032716 Pentadecanal CAS No. 2765-11-9

Pentadecanal

Cat. No.: B032716
CAS No.: 2765-11-9
M. Wt: 226.4 g/mol
InChI Key: XGQJZNCFDLXSIJ-UHFFFAOYSA-N
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Description

Pentadecanal is a long-chain fatty aldehyde with the chemical formula C15H30O. It is a component of essential oils from various plants and has been identified in the Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125. This compound is known for its anti-biofilm properties, particularly against Staphylococcus epidermidis, a common cause of infections related to medical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecanal can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Pentadecanal undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Pentadecanoic acid.

    Reduction: Pentadecanol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Overview : Pentadecanal exhibits significant antimicrobial activity, making it a potential candidate for use in healthcare and food preservation.

Case Study : Research conducted on the Antarctic bacterium Pseudoalteromonas haloplanktis demonstrated that this compound possesses antibacterial properties against pathogens such as Staphylococcus epidermidis and Listeria monocytogenes. In vitro studies showed that this compound effectively inhibited biofilm formation, which is crucial in preventing infections associated with medical devices .

Data Table: Antimicrobial Activity of this compound

PathogenEffect of this compoundReference
Staphylococcus epidermidisStrong inhibition of biofilm formation
Listeria monocytogenesSignificant antibacterial activity

Biofilm Inhibition

Overview : The ability of this compound to inhibit biofilm formation is particularly relevant in medical settings where biofilms can lead to persistent infections.

Research Findings : A study modified polydimethylsiloxane (PDMS) surfaces with this compound to create anti-biofilm coatings. These coatings demonstrated a substantial reduction in biofilm formation over a 21-day period, showcasing their potential for application in medical devices .

Data Table: Efficacy of this compound Coatings

Coating TypeBiofilm Formation Reduction (%)Duration of Efficacy (Days)Reference
Untreated PDMS0-
This compound-coated PDMS80%21

Food Preservation

Overview : The antimicrobial properties of this compound also extend to food safety, where it can be utilized as a natural preservative.

Research Insights : Studies indicate that this compound can inhibit the growth of foodborne pathogens like Listeria monocytogenes, suggesting its application as an alternative preservative in the food industry. Its derivatives have also shown potential in enhancing food packaging materials to reduce contamination risks .

Flavoring Agent

Overview : this compound contributes to the flavor profile of various foods, particularly citrus fruits.

Research Findings : Gas chromatography analyses have identified this compound among the volatile compounds responsible for the flavor characteristics in citrus fruits, highlighting its role in the food industry as a flavoring agent .

Bioassays and Analytical Applications

Overview : this compound is used in biochemical assays to measure specific enzyme activities.

Case Study : A sensitive assay developed for sphingosine-1-phosphate lyase (S1PL) quantification utilized this compound as a key component. This application underscores its relevance in biochemical research and drug development .

Mechanism of Action

Pentadecanal exerts its effects primarily through its interaction with bacterial biofilms. It disrupts the formation of biofilms by interfering with the adhesion and aggregation of bacterial cells. This action is particularly effective against Staphylococcus epidermidis, making it a valuable compound in preventing infections related to medical devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific anti-biofilm activity against Staphylococcus epidermidis, which is not as pronounced in its oxidized or reduced forms. Its ability to disrupt biofilm formation makes it particularly valuable in medical applications .

Biological Activity

Pentadecanal, a straight-chain saturated fatty aldehyde, has garnered attention in the scientific community due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antibacterial and anti-biofilm activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound (C15H30O) is characterized by a long hydrophobic carbon chain, which influences its biological interactions. Its structure can be represented as follows:

This compound CH3(CH2)13CHO\text{this compound }CH_3(CH_2)_{13}CHO

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Research indicates that this compound derivatives can inhibit the growth of various bacterial strains, including Staphylococcus epidermidis, which is known for its role in biofilm formation on medical devices.

Case Study: Antibiofilm Properties

A study published in FEMS Pathogens and Disease explored the efficacy of this compound and its derivatives as anti-biofilm agents. The results demonstrated that these compounds significantly reduced biofilm formation on polydimethylsiloxane (PDMS) surfaces, which are commonly used in medical applications. The study highlighted that:

  • This compound Coating : The application of this compound coatings resulted in a marked decrease in bacterial adhesion.
  • Mechanism : The hydrophobic nature of this compound likely contributes to its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
AntibacterialEffective against Staphylococcus epidermidis and other Gram-positive bacteria ,
Anti-biofilmReduces biofilm formation on medical device surfaces ,
CytotoxicityExhibits selective cytotoxicity towards cancer cells

The antibacterial activity of this compound is attributed to several mechanisms:

  • Membrane Disruption : this compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Biofilm Formation : By preventing the initial adhesion of bacteria to surfaces, this compound effectively reduces biofilm development.
  • Modulation of Quorum Sensing : Some studies suggest that this compound may interfere with bacterial communication systems (quorum sensing), further inhibiting biofilm maturation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of pentadecanal that influence experimental design?

Methodological Answer: this compound (C₁₅H₃₀O, CAS 2765-11-9) is a solid/liquid at 25°C with a molar mass of 226.4 g/mol . Its phase transition at 25°C necessitates temperature-controlled storage (<-15°C) to maintain stability . Researchers must account for its electrophilicity in synthesis, as the oxygen atom in its structure may enhance reactivity, potentially leading to side reactions or degradation under certain conditions . Key properties for experimental design include:

PropertyValue/DescriptionRelevance to Experimentation
Phase at 25°CSolid/LiquidDetermines handling (e.g., dissolution protocols)
Molar Mass226.4 g/molCritical for stoichiometric calculations
ElectrophilicityHigh (due to oxygen atom)Influences reaction pathways and yields

Reference:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: this compound is classified as a skin and eye irritant (H315, H319) . Key safety measures include:

  • PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use a respirator if aerosol exposure is possible .
  • First Aid:
    • Eye Contact: Flush with water for 10–15 minutes; consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
  • Disposal: Incinerate with a combustible solvent in a certified facility .
  • Spill Management: Contain using inert absorbents; avoid drainage systems .

Reference:

Advanced Research Questions

Q. How can researchers mitigate challenges in synthesizing this compound-derived compounds due to its electrophilicity?

Methodological Answer: this compound’s electrophilicity (enhanced by the inductive effect of its oxygen atom) may lead to side reactions, such as aldol condensation or decomposition, reducing yields . Mitigation strategies include:

  • Reaction Optimization: Use low temperatures (0–5°C) and inert atmospheres to suppress unwanted reactivity.
  • Catalyst Screening: Test N-heterocyclic carbenes (NHCs) or other catalysts to stabilize intermediates .
  • Analytical Monitoring: Employ LC-MS or NMR to track degradation products and adjust conditions in real-time.

Example Workflow:

Pre-cool reactants and solvents.

Introduce catalysts to stabilize reactive species.

Use quenching agents (e.g., acetic acid) to terminate reactions promptly.

Reference:

Q. How should researchers address the lack of toxicological and ecological data in risk assessments?

Methodological Answer: No comprehensive toxicological or ecological data exists for this compound . Researchers should adopt a precautionary approach:

  • Tiered Risk Assessment:
    • In Silico Modeling: Use tools like QSAR to predict toxicity endpoints .
    • In Vitro Testing: Conduct Ames tests for mutagenicity or Daphnia magna assays for aquatic toxicity.
    • Containment Protocols: Treat all waste as hazardous until data is available .
  • Documentation: Clearly state data gaps in publications and advocate for further studies.

Reference:

Q. What analytical techniques are optimal for characterizing this compound in complex mixtures?

Methodological Answer: Due to its moderate volatility and polarity, the following methods are recommended:

  • GC-MS: Ideal for quantifying this compound in volatile mixtures. Use a DB-5 column and electron ionization .
  • HPLC-UV/RI: For non-volatile derivatives, employ a C18 column with acetonitrile/water gradients.
  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm structural integrity (e.g., aldehyde proton at ~9.8 ppm) .
TechniqueApplicationKey Parameters
GC-MSPurity analysis, degradation productsColumn: DB-5; Temp: 50–250°C
HPLC-UVDerivative quantificationMobile phase: ACN/H₂O (70:30)
NMRStructural confirmationSolvent: CDCl₃

Reference:

Q. How can contradictory data on this compound’s stability be resolved in experimental reproducibility?

Methodological Answer: Discrepancies in stability reports (e.g., degradation under oxidative conditions ) require systematic validation:

Controlled Replication: Repeat experiments under varying conditions (pH, temperature, light exposure).

Degradation Pathway Mapping: Use high-resolution MS to identify byproducts.

Cross-Lab Collaboration: Share samples with independent labs to verify findings .

Example Framework:

  • Variable Testing:
    • Oxidizers (e.g., H₂O₂) vs. inert atmospheres.
    • UV light exposure vs. dark storage.
  • Data Harmonization: Publish raw datasets in supplementary materials for peer review .

Reference:

Properties

IUPAC Name

pentadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQJZNCFDLXSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062633
Record name Pentadecanal
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Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pentadecanal
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Boiling Point

284.00 to 286.00 °C. @ 760.00 mm Hg
Record name Pentadecanal
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CAS No.

2765-11-9
Record name Pentadecanal
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Record name PENTADECANAL
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Record name Pentadecanal
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Melting Point

24 - 25 °C
Record name Pentadecanal
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Synthesis routes and methods

Procedure details

5.5 Parts of 7.14-diazadispiro[5.1.5.2]pentadecan-15-one, 2.1 parts of hexamethylene diisocyanate and a trace of 1,4-diazabicyclo[2.2.2]octane in 150 parts of dry benzene were refluxed for 48 hours. The solvent was removed in vacuo and the solid material stirred in 150 parts of water for 30 minutes. The solid was filtered and recrystallised from ethanol to give hexane-1',6'-bis[14-carbamoyl-7,14-diaza dispiro5.1.5.2]pentadecan-15-one] of melting point 164° to 165°C. This material gave the following elemental analysis by weight.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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